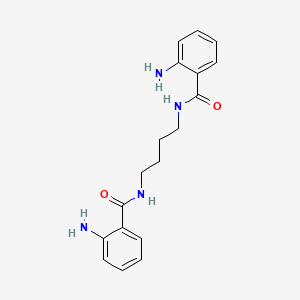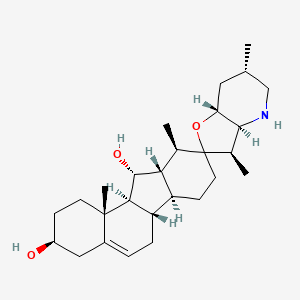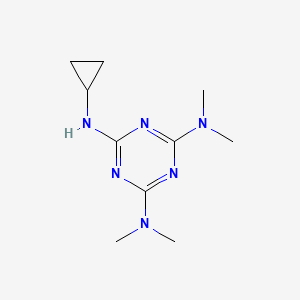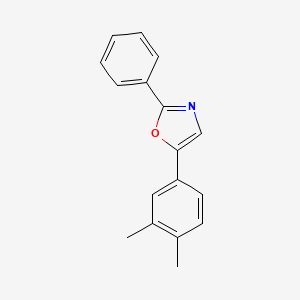![molecular formula C9H17N B14464729 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 66178-42-5](/img/structure/B14464729.png)
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-2-azabicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane typically involves the use of asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio. Further modifications, such as ring-opening reactions, can deliver products possessing natural product-like scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and controlled bridge-opening reactions are likely to be employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product-like scaffolds.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s potential biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic framework.
2,5-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic framework.
Uniqueness
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
66178-42-5 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-propan-2-yl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H17N/c1-7(2)10-6-8-3-4-9(10)5-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
XEKSJQYTFYMMKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



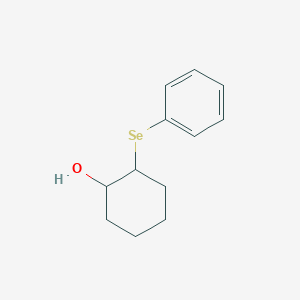
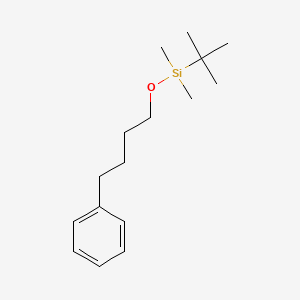
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
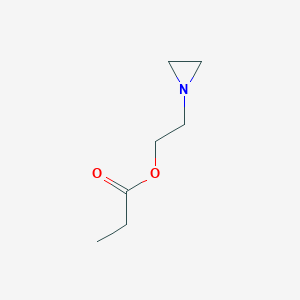
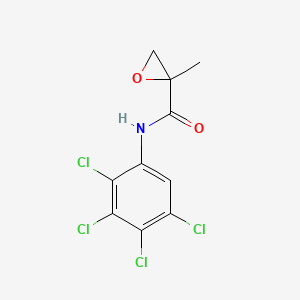

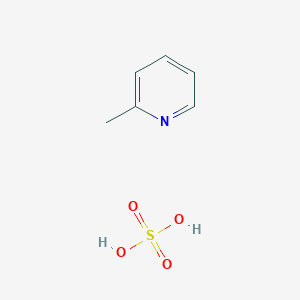

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
